2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves several steps. One common method includes the reaction of 1H-1,2,3-benzotriazole with 2-amino-3-chloropropanoic acid under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in drug discovery and development research to understand the interactions of potential drug candidates.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and proteins, affecting their activity and function. This interaction can modulate biochemical pathways, making the compound useful in studying cellular processes and protein functions .
Comparison with Similar Compounds
2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride can be compared with similar compounds such as:
2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride: This compound has an imidazole ring instead of a benzotriazole ring, leading to different chemical properties and biological activities.
2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride: This compound contains a quinoline ring, which imparts unique characteristics compared to the benzotriazole-containing compound.
The uniqueness of this compound lies in its benzotriazole moiety, which provides distinct chemical reactivity and biological interactions .
Properties
IUPAC Name |
2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPEOGJNGRKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.